molecular formula C15H15Yb B12059660 Tris(cyclopentadienyl)ytterbium(III), 99.9% trace metals basis

Tris(cyclopentadienyl)ytterbium(III), 99.9% trace metals basis

Cat. No.: B12059660
M. Wt: 368.3 g/mol
InChI Key: PVMAYNWFQZIHCF-UHFFFAOYSA-N
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Description

. This compound features ytterbium in the +3 oxidation state, coordinated to three cyclopentadienyl ligands. It is a member of the lanthanide series and is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)ytterbium(III) can be synthesized through the reaction of ytterbium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) as a solvent . The reaction typically proceeds as follows: [ \text{YbCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Yb(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentadienyl)ytterbium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Tris(cyclopentadienyl)ytterbium(III) exerts its effects involves the interaction of its ytterbium center with various substrates. The compound’s electronic configuration allows it to participate in redox reactions, coordinate with different ligands, and facilitate catalytic processes. The cyclopentadienyl ligands stabilize the ytterbium center, enabling it to engage in diverse chemical transformations .

Comparison with Similar Compounds

Uniqueness: Tris(cyclopentadienyl)ytterbium(III) is unique due to its specific electronic properties, which are influenced by the ytterbium center. These properties make it particularly useful in applications requiring luminescence and redox activity, distinguishing it from other similar lanthanide compounds .

Properties

Molecular Formula

C15H15Yb

Molecular Weight

368.3 g/mol

InChI

InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;

InChI Key

PVMAYNWFQZIHCF-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Yb]

Origin of Product

United States

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